Cas no 12152-94-2 (Ferroceneboronic acid)

Ferroceneboronic acid 化学的及び物理的性質
名前と識別子
-
- Ferrocene, borono-
- Ferroceneboronic acid
- (Boronocyclopentadienyl)cyclopentadienyl iron
- 1,1'-ferrocenediboronic acid
- cyclicboronatingreagentforGC
- ferrocene-1,1'-diboronic acid
- ferrocenemetaboric acid
- MS]
- NSC 119337
- N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)-1-propanamine dihydrochloride
- Ferroceneboronic acid (contains varying amounts of anhydride)
- cyclicboronatingreagentforGC/MS
- Ferroceneboronic Acid [Cyclic boronating reagent for GC/MS]
-
- MDL: MFCD00059074
- インチ: 1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;
- InChIKey: HHGAJIKAUQWFKH-UHFFFAOYSA-N
- ほほえんだ: [C]1(B(O)O)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,4,5,6,7,8,9,10,11,12|
計算された属性
- せいみつぶんしりょう: 230.02000
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 145-150 °C (dec.) (lit.)
- ようかいど: 微溶于乙醚
- PSA: 40.46000
- LogP: 0.55620
- かんど: 空気に敏感である
- ようかいせい: 未確定
Ferroceneboronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37
-
危険物標識:
- リスク用語:R36/37/38
Ferroceneboronic acid 税関データ
- 税関コード:29319090
Ferroceneboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB136034-5 g |
Ferroceneboronic acid (contains varying amounts of anhydride); . |
12152-94-2 | 5 g |
€286.00 | 2023-07-20 | ||
Apollo Scientific | OR315060-5g |
Ferroceneboronic acid |
12152-94-2 | 95% | 5g |
£199.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156659-100MG |
Ferroceneboronic acid |
12152-94-2 | >98.0%(HPLC) | 100mg |
¥360.90 | 2023-09-02 | |
Alichem | A249000315-5g |
Ferroceneboronic acid |
12152-94-2 | 97% | 5g |
$604.99 | 2023-09-04 | |
ChemScence | CS-0175028-5g |
Ferroceneboronic acid |
12152-94-2 | 5g |
$153.0 | 2022-04-28 | ||
ChemScence | CS-0175028-25g |
Ferroceneboronic acid |
12152-94-2 | 25g |
$676.0 | 2022-04-28 | ||
eNovation Chemicals LLC | K43868-10g |
Ferroceneboronicacid |
12152-94-2 | 97% | 10g |
$279 | 2024-05-23 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0280-1G |
Ferroceneboronic Acid (contains varying amounts of Anhydride) [Cyclic boronating reagent for GC/MS] |
12152-94-2 | >98.0%(HPLC) | 1g |
¥990.00 | 2024-04-15 | |
abcr | AB136034-25 g |
Ferroceneboronic acid (contains varying amounts of anhydride); . |
12152-94-2 | 25 g |
€1,001.20 | 2023-07-20 | ||
Cooke Chemical | A4399712-5g |
Ferroceneboronic Acid (contains varying amounts of Anhydride) [Cyclic boronating reagent for GC/MS] |
12152-94-2 | >98.0%(HPLC) | 5g |
RMB 4991.20 | 2025-02-21 |
Ferroceneboronic acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
Ferroceneboronic acidに関する追加情報
Ferroceneboronic Acid: A Comprehensive Overview
Ferroceneboronic acid, also known as Ferroceneboronic Acid (CAS No. 12152-94-2), is a unique organometallic compound that has garnered significant attention in the fields of organic synthesis, materials science, and catalysis. This compound is a derivative of ferrocene, a well-known sandwich compound consisting of two cyclopentadienyl ligands bound to a central iron atom. The incorporation of a boronic acid group into this structure introduces novel electronic and functional properties, making it a versatile building block in modern chemistry.
The chemical structure of ferroceneboronic acid consists of a ferrocene core with a boronic acid group (-B(OH)₂) attached to one of the cyclopentadienyl rings. This structure not only preserves the aromatic stability of the cyclopentadienyl ligands but also introduces the reactivity associated with boronic acids. The compound is typically synthesized via electrophilic substitution reactions, where the boronic acid group is introduced onto the ferrocene framework. Recent advancements in synthetic methodologies have enabled the preparation of ferroceneboronic acid with high purity and efficiency, making it more accessible for various applications.
One of the most significant applications of ferroceneboronic acid lies in its use as a precursor in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with aryl halides in the presence of palladium catalysts to form biaryl compounds. The ability of ferroceneboronic acid to participate in such reactions has made it an invaluable tool in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. Recent studies have demonstrated that ferroceneboronic acid can also be employed in other types of cross-coupling reactions, further expanding its utility in organic synthesis.
In addition to its role in organic synthesis, ferroceneboronic acid has found applications in materials science. The compound serves as a precursor for the synthesis of ferrocenyl-containing polymers and materials with tailored electronic properties. For instance, researchers have utilized ferroceneboronic acid to prepare conductive polymers and hybrid materials that exhibit enhanced electrical conductivity and mechanical stability. These materials hold promise for use in electronic devices, sensors, and energy storage systems.
The physical properties of ferroceneboronic acid are also worth noting. The compound is typically a dark red crystalline solid with a melting point around 160°C. It is sparingly soluble in common organic solvents but can be dissolved in polar solvents such as water or alcohols under certain conditions. The stability of ferroceneboronic acid makes it suitable for use under a wide range of reaction conditions, including both thermal and photochemical processes.
Recent research has focused on exploring the catalytic applications of ferroceneboronic acid. Scientists have discovered that this compound can act as an efficient catalyst for various organic transformations, including oxidation reactions and enantioselective syntheses. The unique electronic properties of ferroceneboronic acid enable it to facilitate these reactions with high efficiency and selectivity, making it a promising candidate for industrial applications.
In conclusion, ferroceneboronic acid (CAS No. 12152-94-2) is a versatile organometallic compound with a wide range of applications in organic synthesis, materials science, and catalysis. Its unique chemical structure and functional properties make it an invaluable tool for chemists and material scientists alike. As research continues to uncover new uses for this compound, its importance in various fields is expected to grow further.
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